Methyl 3,4-dihydro-2H-pyran-6-carboxylate

Catalog No.
S1534228
CAS No.
129201-92-9
M.F
C7H10O3
M. Wt
142.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3,4-dihydro-2H-pyran-6-carboxylate

CAS Number

129201-92-9

Product Name

Methyl 3,4-dihydro-2H-pyran-6-carboxylate

IUPAC Name

methyl 3,4-dihydro-2H-pyran-6-carboxylate

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C7H10O3/c1-9-7(8)6-4-2-3-5-10-6/h4H,2-3,5H2,1H3

InChI Key

VMRNOXLRRZQVNX-UHFFFAOYSA-N

SMILES

COC(=O)C1=CCCCO1

Canonical SMILES

COC(=O)C1=CCCCO1

Photoprotective Reagent in Photolysis Studies

Scientific Field:
Summary: Experimental Procedure:
Results:

Starting Reagent in Stereoselective Synthesis

Scientific Field:
Summary: Experimental Procedure:
Results:

Methyl 3,4-dihydro-2H-pyran-6-carboxylate is a chemical compound with the molecular formula C7H10O3C_7H_{10}O_3 and a molecular weight of approximately 142.154g/mol142.154\,g/mol . It features a pyran ring structure, which is a six-membered ring containing one oxygen atom. This compound is characterized by the presence of a carboxylate group and a methyl ester, contributing to its reactivity and potential applications in various fields.

, including:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: In the presence of water and acid or base, it can revert to its carboxylic acid form.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Cyclization: It can participate in further cyclization reactions due to the presence of double bonds in the pyran ring.

These reactions make it versatile for synthetic organic chemistry.

Research indicates that methyl 3,4-dihydro-2H-pyran-6-carboxylate exhibits biological activities, particularly in:

  • Antimicrobial Properties: It has shown efficacy against various bacterial strains.
  • Antioxidant Activity: The compound demonstrates potential as an antioxidant, which may be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects: Preliminary studies suggest it may reduce inflammation markers.

Further studies are required to fully elucidate its mechanisms of action and therapeutic potential.

Several methods can be employed to synthesize methyl 3,4-dihydro-2H-pyran-6-carboxylate:

  • Diels-Alder Reaction: Utilizing diene and dienophile components to construct the pyran ring.
  • Cyclization of Aldehydes and Alcohols: Reacting aldehydes with alcohols under acidic conditions can facilitate the formation of the pyran structure.
  • Carboxylation Reactions: Introducing carboxyl groups through various carboxylation methods followed by esterification with methanol.

These methods provide flexibility in synthesizing this compound for research and industrial purposes.

Methyl 3,4-dihydro-2H-pyran-6-carboxylate finds applications in:

  • Pharmaceuticals: As an intermediate in drug synthesis due to its biological activity.
  • Agriculture: Potential use as a pesticide or herbicide due to its antimicrobial properties.
  • Flavoring Agents: Utilized in food chemistry for flavor enhancement owing to its pleasant aroma.

Its diverse applications highlight its importance in both industrial and research contexts.

Interaction studies of methyl 3,4-dihydro-2H-pyran-6-carboxylate have focused on:

  • Protein Binding: Investigating how this compound binds to various proteins can elucidate its biological mechanisms.
  • Metabolic Pathways: Understanding how it is metabolized in biological systems helps predict its effects and potential toxicity.

These studies are crucial for assessing safety and efficacy in potential therapeutic applications.

Methyl 3,4-dihydro-2H-pyran-6-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl 3,4-dihydro-2H-pyran-5-carboxylateC8H12O3C_8H_{12}O_3Contains an additional methyl group at position 5
Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylateC8H12O3C_8H_{12}O_3Methyl group at position 6 affects reactivity
Methyl 3,6-dihydro-2H-pyran-4-carboxylateC8H12O3C_8H_{12}O_3Different positioning of functional groups

Methyl 3,4-dihydro-2H-pyran-6-carboxylate is unique for its specific placement of functional groups that influence its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

1.2

Wikipedia

Methyl 3,4-dihydro-2H-pyran-6-carboxylate

Dates

Modify: 2023-08-15

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